Lithium 5-bromopyridine-2-carboxylate
Overview
Description
Lithium 5-bromopyridine-2-carboxylate is a chemical compound with the molecular formula C₆H₃BrLiNO₂ and a molecular weight of 207.94 g/mol . It is a lithium salt of 5-bromopyridine-2-carboxylic acid, featuring a bromine atom at the 5-position of the pyridine ring and a carboxylate group at the 2-position. This compound is primarily used in research and development, particularly in the fields of organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium 5-bromopyridine-2-carboxylate can be synthesized through the reaction of 5-bromopyridine-2-carboxylic acid with lithium hydroxide or lithium carbonate in an aqueous medium. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_3\text{BrNO}_2 + \text{LiOH} \rightarrow \text{C}_6\text{H}_3\text{BrLiNO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: the synthesis generally involves standard laboratory techniques and reagents, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Lithium 5-bromopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boron reagent.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide or tetrahydrofuran.
Coupling Reactions: Reagents include palladium catalysts (e.g., palladium acetate), boron reagents (e.g., phenylboronic acid), and bases (e.g., potassium carbonate).
Major Products:
Substitution Reactions: Products include substituted pyridine derivatives, where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds, where the bromine atom is replaced by an aryl or vinyl group.
Scientific Research Applications
Lithium 5-bromopyridine-2-carboxylate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as conductive polymers and advanced composites.
Mechanism of Action
The mechanism of action of lithium 5-bromopyridine-2-carboxylate depends on the specific reaction or application. In catalytic reactions, it acts as a ligand, coordinating to the metal center of the catalyst and influencing its reactivity and selectivity. In substitution and coupling reactions, the bromine atom serves as a leaving group, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Lithium 5-chloropyridine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Lithium 5-fluoropyridine-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Lithium 5-iodopyridine-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Comparison: Lithium 5-bromopyridine-2-carboxylate is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it suitable for a wide range of chemical reactions. This balance allows for greater versatility in synthetic applications compared to its halogenated counterparts .
Properties
IUPAC Name |
lithium;5-bromopyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2.Li/c7-4-1-2-5(6(9)10)8-3-4;/h1-3H,(H,9,10);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZNXOYRNKWYOF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=NC=C1Br)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrLiNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674890 | |
Record name | Lithium 5-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909711-99-5 | |
Record name | Lithium 5-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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